
3-Chloro-4-hydroxybenzoic acid hemihydrate
Overview
Description
3-Chloro-4-hydroxybenzoic acid hemihydrate is an organic compound with the molecular formula C7H5ClO3·1/2H2O. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the fourth position. This compound is often used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzoic acid hemihydrate can be synthesized by the chlorination of 4-hydroxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves the same chlorination process but on a larger scale. The reaction mixture is then purified through crystallization to obtain the hemihydrate form. The crystallization process involves dissolving the compound in water and then slowly cooling the solution to induce the formation of crystals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-4-hydroxybenzoic acid hemihydrate can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 3-chloro-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 3-chloro-4-hydroxybenzyl alcohol.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Organic Synthesis
3-Chloro-4-hydroxybenzoic acid hemihydrate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones, utilizing agents like potassium permanganate.
- Reduction : The compound can be reduced to yield 3-chloro-4-hydroxybenzyl alcohol using reducing agents such as sodium borohydride.
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions under basic conditions .
Biological Studies
In biological research, this compound has been utilized in studies related to enzyme inhibition and protein interactions. Its ability to form hydrogen bonds due to the hydroxyl and carboxylic acid groups allows it to interact effectively with various proteins, potentially inhibiting their activity. This property is particularly useful in drug design and development where specific enzyme targets are involved .
Environmental Microbiology
Research has shown that 3-chloro-4-hydroxybenzoate, the salt form of this compound, undergoes anaerobic degradation in freshwater sediments. Studies indicate that it can be transformed into phenol and subsequently into benzoate, highlighting its relevance in environmental microbiology and bioremediation efforts .
Industrial Applications
The compound is also used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing processes .
Case Study 1: Anaerobic Degradation
A study published in Applied and Environmental Microbiology investigated the anaerobic degradation of 3-chloro-4-hydroxybenzoate in freshwater sediment. The research demonstrated that specific microbial communities could degrade this compound effectively, leading to insights into bioremediation strategies for chlorinated aromatic compounds .
Case Study 2: Enzyme Interaction Studies
In another study focused on enzyme inhibition, researchers examined the interaction between protocatechuate 3,4-dioxygenase and this compound. The findings revealed significant insights into how halogenated compounds can modulate enzyme activity, providing valuable information for drug development .
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxybenzoic acid hemihydrate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
- 4-Hydroxybenzoic acid
- 3-Chlorobenzoic acid
- 4-Chlorobenzoic acid
Comparison: 3-Chloro-4-hydroxybenzoic acid hemihydrate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This dual substitution imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form multiple types of hydrogen bonds. Compared to 4-hydroxybenzoic acid, the presence of the chlorine atom enhances its reactivity. Compared to 3-chlorobenzoic acid, the hydroxyl group provides additional sites for chemical interactions .
Biological Activity
3-Chloro-4-hydroxybenzoic acid hemihydrate (CAS Number: 3964-58-7) is a compound that has garnered interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential therapeutic effects.
- Molecular Formula : CHClO
- Molecular Weight : 172.56 g/mol
- Appearance : White crystalline powder
- Melting Point : 171 °C
Antimicrobial Activity
Research indicates that 3-Chloro-4-hydroxybenzoic acid and its derivatives exhibit significant antimicrobial properties. The compound has been tested against various microorganisms, demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Antibacterial Effects
In studies involving semi-synthetic derivatives of 4-hydroxybenzoic acid, compounds related to 3-Chloro-4-hydroxybenzoic acid have shown promising antibacterial activity. For instance, derivatives were effective against Bacillus subtilis, a common Gram-positive bacterium, indicating the potential for use in antibacterial formulations .
Antifungal Properties
The antifungal activity of 3-Chloro-4-hydroxybenzoic acid is noteworthy. It has been shown to inhibit the growth of various fungal species, including Botrytis cinerea and Candida albicans. In one study, certain derivatives exhibited up to 85.9% inhibition of C. unicolor growth at specific concentrations .
The biological activity of 3-Chloro-4-hydroxybenzoic acid is largely attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of the chloro and hydroxy groups enhances its reactivity and interaction with biological targets.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A comparative study tested various derivatives of hydroxybenzoic acids against multiple pathogens.
- Results indicated that compounds with bulky substituents near the hydroxy group exhibited stronger antimicrobial effects.
- Table 1 summarizes the percentage inhibition of microbial growth by selected derivatives:
Compound Name Microorganism % Inhibition Compound A Bacillus subtilis 78.5 Compound B C. albicans 82.1 Compound C C. unicolor 85.9 - Therapeutic Potential :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Chloro-4-hydroxybenzoic acid hemihydrate with high purity?
- Methodology : Chlorination of 4-hydroxybenzoic acid derivatives using FeCl₃ as a catalyst under controlled temperature (40–60°C) and inert atmosphere ensures regioselectivity. Purification involves recrystallization from ethanol/water mixtures to isolate the hemihydrate form. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .
- Critical Parameters : Excess chlorine gas increases di-substituted byproducts; stoichiometric control and post-reaction quenching with Na₂S₂O₃ are essential .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- IR : O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) for functional group validation .
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) .
- Quantitative Assay : Potentiometric titration with 0.5 N NaOH to determine acid content (98–102% purity) .
Q. How should researchers handle and store this compound to prevent decomposition?
- Storage : Store in airtight containers with desiccants (silica gel) at 4°C to avoid hydration/dehydration cycles.
- Safety : Neutralize waste with 10% NaHCO₃ before disposal; avoid aqueous solutions above pH 8 to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of 3-Chloro-4-hydroxybenzoic acid under gamma irradiation?
- Experimental Design :
- Use LC-MS/MS to identify transient intermediates (e.g., quinone derivatives) in aqueous solutions irradiated at 1–10 kGy .
- Compare degradation kinetics in aerobic vs. anaerobic conditions to clarify radical-mediated mechanisms (•OH vs. hydrated electrons) .
- Data Analysis : Kinetic isotope effects (KIE) with deuterated solvents differentiate H-abstraction pathways .
Q. What in vitro assays are used to study the role of 3-Chloro-4-hydroxybenzoic acid in ambigol biosynthesis?
- Enzyme Assays :
- Heterologously express halogenase Ab7 and cytochrome P450 enzymes (Ab2/Ab3) in E. coli. Feed ³⁴S-labeled 3-Chloro-4-hydroxybenzoic acid and track incorporation via LC-HRMS .
- Use TE domain (Ab9) to hydrolyze SNAc esters and confirm intermediate release .
Q. How does the hemihydrate form influence reactivity in condensation reactions compared to the anhydrous form?
- Kinetic Studies :
- Conduct TGA/DSC to confirm water content (theoretical 4.8% for hemihydrate).
- Compare esterification rates with methanol under Dean-Stark conditions: hemihydrate shows 15% slower kinetics due to hydrogen bonding .
- Mitigation : Pre-dry the compound at 60°C under vacuum for anhydrous reactions .
Q. What computational methods support structural elucidation and reaction mechanism studies of derivatives?
Properties
IUPAC Name |
3-chloro-4-hydroxybenzoic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5ClO3.H2O/c2*8-5-3-4(7(10)11)1-2-6(5)9;/h2*1-3,9H,(H,10,11);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRQGICSNYPXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)O.C1=CC(=C(C=C1C(=O)O)Cl)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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